molecular formula C17H24N2O6 B4102453 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate

2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate

Cat. No.: B4102453
M. Wt: 352.4 g/mol
InChI Key: JVMDPXZZVGDXIX-UHFFFAOYSA-N
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Description

2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate typically involves the reaction of 4-methylpiperazine with 3-chloropropoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzoic acid.

    Reduction: Formation of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzyl alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde oxalate can be compared with other similar compounds, such as:

  • 2-[3-(4-methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride
  • 2-[3-(4-methyl-1-piperazinyl)propoxy]benzoic acid
  • 2-[3-(4-methyl-1-piperazinyl)propoxy]benzyl alcohol

These compounds share similar structural features but differ in their chemical properties and biological activities. The presence of the oxalate group in this compound makes it unique and may confer specific advantages in certain applications.

Properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-16-8-10-17(11-9-16)7-4-12-19-15-6-3-2-5-14(15)13-18;3-1(4)2(5)6/h2-3,5-6,13H,4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMDPXZZVGDXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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